2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Physicochemical differentiation Lipophilicity Structure-property relationships

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine (CAS 1797067-00-5, molecular formula C₁₉H₂₄N₂O₄S, molecular weight 376.47 g/mol) is a synthetic sulfonyl piperidine derivative featuring a 4-methoxy-3-methylbenzenesulfonyl group linked via a piperidine-4-oxy bridge to a 6-methylpyridine moiety. It belongs to the aryl sulfonyl piperidine ether chemotype, a scaffold present in compounds that have been investigated as inhibitors of long-chain fatty acyl elongase (LCE) and as antagonists of melanopsin (OPN4).

Molecular Formula C19H24N2O4S
Molecular Weight 376.47
CAS No. 1797067-00-5
Cat. No. B2567716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
CAS1797067-00-5
Molecular FormulaC19H24N2O4S
Molecular Weight376.47
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
InChIInChI=1S/C19H24N2O4S/c1-14-13-17(7-8-18(14)24-3)26(22,23)21-11-9-16(10-12-21)25-19-6-4-5-15(2)20-19/h4-8,13,16H,9-12H2,1-3H3
InChIKeyZULBQXGRAHAHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine (CAS 1797067-00-5): Structural Identity and Procurement Context


2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine (CAS 1797067-00-5, molecular formula C₁₉H₂₄N₂O₄S, molecular weight 376.47 g/mol) is a synthetic sulfonyl piperidine derivative featuring a 4-methoxy-3-methylbenzenesulfonyl group linked via a piperidine-4-oxy bridge to a 6-methylpyridine moiety . It belongs to the aryl sulfonyl piperidine ether chemotype, a scaffold present in compounds that have been investigated as inhibitors of long-chain fatty acyl elongase (LCE) and as antagonists of melanopsin (OPN4) [1]. This compound is supplied as a research-grade building block, typically at 95% purity . Its specific substitution pattern—combining a methoxy-methyl aryl sulfonyl group with a methylpyridyl ether—creates a unique physicochemical and structural profile relative to commercially available analogs that carry different aryl, alkyl, or heteroaryl sulfonyl substituents.

Why Generic Substitution of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine Is Not Advisable Without Comparative Data


Within the aryl sulfonyl piperidine ether chemical space, even minor variations in the sulfonyl substituent can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, steric bulk, and target-binding profiles. For instance, the melanopsin antagonist AA92593—which shares the identical 4-methoxy-3-methylbenzenesulfonyl group but lacks the pyridyloxy extension—displays a Kᵢ of approximately 11–16 nM at OPN4, whereas the structurally divergent OPN4 antagonist AE 51310 achieves a Kᵢ of 0.096 nM . This >100-fold potency difference within the same target class illustrates how ostensibly similar sulfonyl piperidines cannot be assumed interchangeable. For the target compound, the combined presence of the 4-methoxy-3-methylphenyl sulfonyl group and the 6-methylpyridin-2-yloxy extension creates a distinct pharmacophoric and property space that is not replicated by any single commercially available analog. Generic substitution with a close analog—such as the 4-chlorophenyl or ethylsulfonyl variant—risks introducing significant alterations in logP, solubility, and molecular recognition that could compromise SAR continuity, physicochemical consistency, or biological assay outcomes [1].

Quantitative Differentiation Evidence for 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine Versus Closest Structural Analogs


Molecular Weight and Calculated LogP Differentiate the 4-Methoxy-3-Methylphenyl Variant from Alkylsulfonyl and Halophenyl Analogs

The target compound (MW 376.47, XLogP₃ estimated ≈ 3.4) occupies a distinct lipophilicity–molecular weight space compared to its closest commercially available sulfonyl variants. The ethylsulfonyl analog (CAS 1797597-43-3, MW 284.38, XLogP₃ ≈ 1.8) is substantially smaller and more polar, while the 4-chlorophenyl analog (CAS 1797187-95-1, MW 366.86, XLogP₃ ≈ 3.2) lacks the methoxy hydrogen-bond acceptor present in the target compound [1][2]. These differences in calculated logP and hydrogen-bond acceptor count (5 for the target vs. 4 for the chlorophenyl analog) are predicted to impact membrane permeability, solubility, and protein-binding characteristics. The 4-methoxy-3-methyl substitution also introduces a steric and electronic profile distinct from the 4-tert-butylphenyl analog (MW 388.52, XLogP₃ ≈ 4.7), which is more lipophilic and bulkier [3].

Physicochemical differentiation Lipophilicity Structure-property relationships

Structural Analogy to the OPN4 Melanopsin Antagonist Pharmacophore: SAR Divergence from AA92593

The target compound incorporates the identical 4-methoxy-3-methylbenzenesulfonyl-piperidine substructure present in AA92593, a well-characterized competitive melanopsin (OPN4) antagonist with an IC₅₀ of 665 nM in CHO-Opn4 cellular calcium flux assays and a Kᵢ of 11–16 nM in radioligand binding studies . However, the target compound extends this core with a 6-methylpyridin-2-yloxy substituent at the piperidine 4-position, whereas AA92593 terminates at the unsubstituted piperidine ring. This structural extension eliminates the basic piperidine nitrogen's availability and introduces an additional heterocyclic hydrogen-bond acceptor. In contrast, AE 51310—a structurally distinct OPN4 antagonist (1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine)—achieves substantially higher potency (Kᵢ = 0.096 nM) through different substitution, demonstrating that potency within this target class is exquisitely sensitive to substitution pattern . The target compound's unique combination of the melanopsin-active sulfonylaryl group with the pyridyloxy extension places it in an unexplored region of the OPN4 SAR landscape.

Melanopsin antagonism OPN4 Circadian rhythm research

Purity Specification: 95% Baseline with Implications for Downstream Assay Reproducibility

The target compound is supplied at a standard purity of 95% . This is comparable to the purity specifications reported for the chlorophenyl analog (CAS 1797187-95-1, 95% from Life Chemicals) [1] but below the ≥98% (HPLC) specification available for AA92593 from Sigma-Aldrich . For research applications where trace impurities could confound biological assay interpretation—particularly in OPN4 or LCE target engagement studies where minor sulfonamide impurities may themselves possess biological activity—this 3% purity differential may be material. Users requiring >95% purity for quantitative pharmacology should verify lot-specific analytical data (HPLC, NMR) before committing to large-scale procurement.

Chemical purity Procurement specification Assay reproducibility

Aryl Sulfonyl Piperidine Ether Chemotype: Class-Level Association with LCE Inhibition and Metabolic Disease Applications

The 4-sulfonylpiperidine and 3-substituted sulfonyl piperidine chemotypes, to which the target compound belongs, have been claimed in patent literature as inhibitors of long-chain fatty acyl elongase (LCE), an enzyme implicated in cardiovascular disease, metabolic disease, and neurological disorders [1][2]. The patent family (e.g., WO2009133834A1, US8420823B2, US8188280) establishes that aryl sulfonyl substitution on the piperidine ring is a key determinant of LCE inhibitory activity. The target compound's 4-methoxy-3-methylphenyl sulfonyl group represents a specific electronic and steric variant within this claimed space. Absent direct LCE IC₅₀ data for this exact compound, its positioning relative to exemplar compounds in the patent remains undetermined; however, the structural alignment with the claimed Markush structures supports its relevance as a probe for LCE-focused research programs [3].

LCE inhibition Long-chain fatty acyl elongase Metabolic disease

Recommended Application Scenarios for 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine Based on Available Evidence


SAR Probe for Melanopsin (OPN4) Antagonist Optimization

The compound can serve as a structural probe in medicinal chemistry programs investigating melanopsin pharmacology. It combines the AA92593 sulfonylaryl pharmacophore (OPN4 Kᵢ = 11–16 nM) with an unprecedented pyridyloxy extension at the piperidine 4-position, allowing assessment of whether this vector tolerates substitution without abolishing target engagement . Comparative testing against AA92593 and AE 51310 in parallel OPN4 binding and functional assays would directly quantify the SAR impact of the pyridyloxy modification.

Physicochemical Tool for Lipophilicity-Dependent SAR Studies

With an estimated logP of ~3.4 and five hydrogen-bond acceptors, the compound fills a gap in the lipophilicity spectrum between the polar ethylsulfonyl analog (XLogP₃ ≈ 1.8) and the highly lipophilic tert-butylphenyl analog (XLogP₃ ≈ 4.7) [1]. This makes it suitable for systematic studies correlating sulfonyl substituent lipophilicity with membrane permeability, metabolic stability, or off-target binding within the aryl sulfonyl piperidine ether chemotype.

LCE Inhibitor Chemical Space Exploration

The compound's structural conformity with Markush formulas in the LCE inhibitor patent family (WO2009133834A1, US8420823B2) positions it as a commercially accessible entry point for exploring structure-activity relationships around the aryl sulfonyl piperidine ether scaffold in the context of fatty acid elongation biology [2]. It can be used as a reference compound in LCE enzyme assays alongside other aryl sulfonyl variants to map the pharmacophoric requirements for LCE inhibition.

Reference Standard for Analytical Method Development

Given its well-defined molecular structure (C₁₉H₂₄N₂O₄S, MW 376.47) and the availability of close structural analogs with differing physicochemical properties, this compound can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods aimed at characterizing sulfonyl piperidine ether libraries or monitoring synthetic intermediates in medicinal chemistry workflows.

Quote Request

Request a Quote for 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.